N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).
Mechanism of Action
N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide selectively targets mutant forms of EGFR, particularly the T790M mutation, which is resistant to first- and second-generation EGFR inhibitors. By irreversibly binding to the mutant EGFR, this compound inhibits downstream signaling pathways that promote cell survival and proliferation, leading to tumor regression.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, this compound has been shown to have minimal off-target effects, resulting in fewer side effects compared to first- and second-generation EGFR inhibitors. This compound has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide has several advantages for use in lab experiments, including its specificity for mutant EGFR and its minimal off-target effects. However, its irreversible binding to EGFR may limit its use in certain experimental settings, and its high cost may also be a limitation for some researchers.
Future Directions
For N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide research include investigating its efficacy in combination with other targeted therapies or immunotherapies, exploring its potential use in other cancer types, and identifying mechanisms of resistance to this compound in order to develop strategies to overcome resistance. Additionally, further research is needed to fully understand the long-term effects of this compound treatment and its potential impact on patient survival.
Synthesis Methods
N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide is synthesized through a multistep process that involves the reaction of 2-bromo-4-methoxy-5-(trifluoromethyl)aniline with (R)-2-(cyclohexylamino)propanoic acid to form the intermediate compound, which is then treated with 1,2-diaminocyclohexane and trifluoroacetic acid to yield this compound.
Scientific Research Applications
N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC, particularly in patients with EGFR T790M mutation. In a phase I clinical trial, this compound demonstrated a response rate of 51% in patients with EGFR T790M mutation-positive NSCLC. Subsequent phase II and III trials confirmed the efficacy of this compound in this patient population, leading to its approval by the US Food and Drug Administration (FDA) in 2015.
Properties
IUPAC Name |
N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c15-11(14-7-4-8-14)9-13-12(16)10-5-2-1-3-6-10/h10H,1-9H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEVELQJMDQRPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(=O)N2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.